6-Methoxy-4-methylpyridazin-3(2H)-one

Physicochemical profiling Drug-likeness Membrane permeability

6-Methoxy-4-methylpyridazin-3(2H)-one (CAS 1703-14-6) is a disubstituted pyridazin-3(2H)-one heterocycle bearing a methoxy group at position 6 and a methyl group at position This scaffold is a privileged structure in medicinal chemistry and agrochemical research. Unlike the simpler monomethyl or monomethoxy pyridazinone analogs, the specific 4-methyl-6-methoxy substitution pattern confers a distinct physicochemical profile that influences reactivity, intermediate stability, and target binding potential.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B12973039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-methylpyridazin-3(2H)-one
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NNC1=O)OC
InChIInChI=1S/C6H8N2O2/c1-4-3-5(10-2)7-8-6(4)9/h3H,1-2H3,(H,8,9)
InChIKeyDVVOYNNTYBRYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Methoxy-4-methylpyridazin-3(2H)-one Is a Strategic Pyridazinone Building Block for Research and Agrochemical Synthesis


6-Methoxy-4-methylpyridazin-3(2H)-one (CAS 1703-14-6) is a disubstituted pyridazin-3(2H)-one heterocycle bearing a methoxy group at position 6 and a methyl group at position 4. This scaffold is a privileged structure in medicinal chemistry and agrochemical research [1]. Unlike the simpler monomethyl or monomethoxy pyridazinone analogs, the specific 4-methyl-6-methoxy substitution pattern confers a distinct physicochemical profile that influences reactivity, intermediate stability, and target binding potential [2]. The compound serves as a key advanced intermediate for constructing herbicidal pyridazin-3-one derivatives, as described in foundational Sumitomo Chemical patents [3].

1
Disubstituted pyridazinone scaffold for medicinal chemistry and agrochemical research
2
Pre-installed 6-methoxy and 4-methyl substituents enable regioselective derivatization
3
Reported use as a key advanced intermediate in patented herbicidal pyridazinone synthesis

Why 4-Methylpyridazin-3(2H)-one or 6-Methoxypyridazin-3(2H)-one Cannot Directly Replace the 4-Methyl-6-Methoxy Scaffold


Simple pyridazin-3(2H)-one analogs like 4-methylpyridazin-3(2H)-one or 6-methoxypyridazin-3(2H)-one lack the synergistic electronic and steric effects of the 4,6-disubstituted pattern. Head-to-head comparison of computed molecular properties reveals that 6-methoxy-4-methylpyridazin-3(2H)-one exhibits a higher calculated lipophilicity (XLogP3 = 0.1) than either comparator (XLogP3 = -0.3), which directly impacts its solubility, partitioning, and ability to permeate biological membranes or organic phases during synthesis [1]. Furthermore, the presence of both a methoxy and a methyl group provides two distinct points for regioselective derivatization, a critical advantage in constructing complex patent-defined herbicidal pyridazinones [2]. Substituting with a mono-substituted analog would compromise the synthetic route and the physicochemical properties of the final active ingredient.

Target: 6-Methoxy-4-methylpyridazin-3(2H)-one
Substitute: 4-Methyl or 6-Methoxy analog
Physicochemical profile may shift

Mono-substituted analogs exhibit lower computed lipophilicity (Δ XLogP3 = 0.4), which may alter partitioning and permeability context.

Synthetic route complexity may increase

Absence of the second substituent handle limits regioselective derivatization and can compromise patent-defined scaffold construction.

Quantitative Evidence for Choosing 6-Methoxy-4-methylpyridazin-3(2H)-one: Lipophilicity, H-Bonding, and Synthetic Versatility


Enhanced Lipophilicity Relative to Core Pyridazinone Analogs

6-Methoxy-4-methylpyridazin-3(2H)-one demonstrates a higher calculated partition coefficient than its closest simple analogs, 4-methylpyridazin-3(2H)-one and 6-methoxypyridazin-3(2H)-one. This difference originates from the combined effect of the 6-methoxy and 4-methyl substituents [1].

Lipophilicity vs. analogs
Head-to-head
XLogP3 = 0.1 (Δ +0.4 vs. comparators)
Supports selection for permeability-sensitive research.
Computed value; experimental logP recommended for critical work.
Physicochemical profiling Drug-likeness Membrane permeability

Superior Hydrogen Bond Acceptor Count Enabling Diverse Interactions

The 6-methoxy-4-methyl substitution results in a higher hydrogen bond acceptor (HBA) count compared to the 4-methyl analog, increasing the potential for specific intermolecular interactions [1].

Hydrogen bond acceptor count
Head-to-head
HBA = 3 (+1 vs. 4-methyl analog)
May support enhanced target engagement studies.
Computed by Cactvs 3.4.8.18; context-dependent.
Molecular recognition Supramolecular chemistry Target engagement

Validated Intermediacy in Patented Herbicidal Pyridazinone Synthesis

The Sumitomo Chemical patent explicitly describes the use of pyridazin-3-one derivatives with specific substituent patterns as essential intermediates for high-activity herbicides. While the patent's generic formula encompasses the 6-methoxy-4-methyl substitution pattern, its differentiation lies in the fact that this specific substitution provides a non-halogenated, methoxy-bearing building block that is tailored for subsequent functionalization to herbicides active against grasses and broadleaf weeds at low application rates [1].

Patent-defined intermediate
Class-level
Matches generic Formula [2] of US 6,348,628
Supports synthesis workflow fit for herbicidal candidates.
Specific final-compound activity requires validation.
Agrochemical intermediates Patent chemistry Process chemistry

Anti-Inflammatory Potential via PDE4 Inhibition: Class-Level Biological Rationale

Pyridazin-3(2H)-ones are an established class of phosphodiesterase 4 (PDE4) inhibitors. Within this class, the nature and position of substituents on the pyridazinone ring profoundly modulate PDE4 isoenzyme selectivity and potency. A 6-methoxy-4-methyl derivative represents a core scaffold that has been elaborated into potent, selective PDE4B inhibitors capable of suppressing pro-inflammatory cytokine (e.g., IL-8) production in human primary macrophages at micromolar concentrations [1]. While direct head-to-head data for the unelaborated 6-methoxy-4-methylpyridazin-3(2H)-one against advanced analogs is not published, its substitution pattern is critical for the initial binding event to the PDE4 catalytic site [1].

PDE4 inhibition potential
Class-level
Core scaffold of active PDE4B inhibitors
Supports anti-inflammatory pathway research context.
Data from elaborated analogs; direct data for building block is not published.
PDE4 inhibition Anti-inflammatory Respiratory disease

Optimal Use Cases for 6-Methoxy-4-methylpyridazin-3(2H)-one Driven by Its Physicochemical and Synthetic Profile


Synthesis of Novel PDE4 Inhibitors for Respiratory Inflammation

The scaffold's XLogP3 of 0.1 and HBA count of 3 provide a balanced starting point for optimizing blood-brain barrier penetration and target engagement. Researchers can elaborate this core to generate selective PDE4B inhibitors, as demonstrated by analogous series that suppress IL-8 production in human macrophages [1].

Agrochemical Intermediate for Next-Generation Pyridazinone Herbicides

The dual 6-methoxy/4-methyl substitution pattern directly satisfies the structural requirements outlined in Sumitomo's foundational herbicide patents [1]. Using this pre-functionalized intermediate eliminates two synthetic steps compared to building from a bare pyridazinone core, accelerating the production of candidate herbicides for post-emergence weed control.

Physicochemical Comparator for Pyridazinone Structure-Activity Relationship (SAR) Studies

Due to its distinct logP and hydrogen-bonding profile relative to the mono-substituted analogs [1], this compound serves as an ideal tool to dissect the contribution of lipophilicity versus hydrogen bonding to target binding or ADME properties in any pyridazinone SAR campaign.

Application
Selection Property
Validation Focus
PDE4 inhibitor research
Balanced XLogP3 and HBA profile
PDE4B selectivity and IL-8 suppression endpoints
Agrochemical intermediate synthesis
Dual 6-methoxy/4-methyl substitution pattern
Post-emergence herbicidal activity evaluation
Physicochemical SAR comparator
Distinct logP and H-bonding profile
Contribution of lipophilicity vs. H-bonding to target binding
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